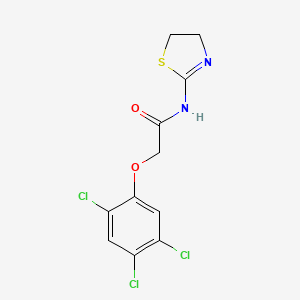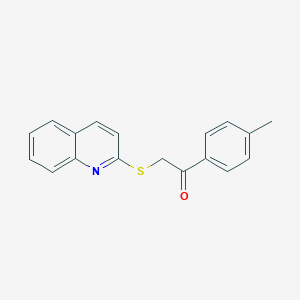![molecular formula C18H12N2O2S B5767478 N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat a variety of autoimmune diseases. In
Mechanism of Action
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also reduce the activation of T cells, which play a key role in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide for lab experiments is its specificity for Janus kinases. This makes it a valuable tool for studying the role of these enzymes in the immune response. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide. One area of research is the development of more specific Janus kinase inhibitors that can target specific isoforms of these enzymes. Another area of research is the exploration of this compound's potential applications in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research into the potential side effects of this compound, particularly its effects on the cardiovascular system.
Synthesis Methods
The synthesis of N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-cyanophenol with 2-chloroaniline to form 2-(4-cyanophenoxy)aniline. This intermediate is then reacted with 2-thiophenecarboxylic acid to form this compound. The final product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
properties
IUPAC Name |
N-[2-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-7-9-14(10-8-13)22-16-5-2-1-4-15(16)20-18(21)17-6-3-11-23-17/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQNMNMPMYNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)



![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
